molecular formula C8H13ClO6 B13794921 Acetochloro-A-fucose

Acetochloro-A-fucose

Cat. No.: B13794921
M. Wt: 240.64 g/mol
InChI Key: SFBTYYNXEGMIOS-YTLSDQODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetochloro-A-fucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetochloro-A-fucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Similar Compounds

  • Acetochloro-α-D-galactopyranosyl chloride
  • Acetochloro-α-D-glucopyranosyl chloride
  • Acetochloro-α-D-mannopyranosyl chloride

Uniqueness

Acetochloro-A-fucose is unique due to its specific acetylation pattern and the presence of the fucose moiety. This structure allows it to participate in unique glycosylation reactions and interact with specific glycosyltransferases, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H13ClO6

Molecular Weight

240.64 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite

InChI

InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1

InChI Key

SFBTYYNXEGMIOS-YTLSDQODSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O

Origin of Product

United States

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